1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea is an organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both methoxy and furan groups in its structure suggests it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzyl chloride with furan-2-carbaldehyde in the presence of a base to form the intermediate compound.
Hydroxypropylation: The intermediate is then reacted with an appropriate hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Urea Formation: Finally, the hydroxypropyl intermediate is treated with an isocyanate derivative to form the desired urea compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy and furan groups can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Biological Studies: Its unique combination of functional groups makes it a candidate for studying enzyme interactions and receptor binding.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and furan groups may facilitate binding to specific sites, while the hydroxypropyl and urea moieties can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a triazole ring instead of a furan ring, which may result in different biological activities and chemical reactivity.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone:
The uniqueness of this compound lies in its specific combination of functional groups, which may offer distinct advantages in terms of reactivity and biological activity.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(21,15-5-4-8-24-15)11-19-16(20)18-10-12-6-7-13(22-2)14(9-12)23-3/h4-9,21H,10-11H2,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQREXXOLDZNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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